5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused bicyclic core with a hydroxyl group at position 6 and a substituted piperazine moiety. Synthesis typically involves condensation of 1,2,4-triazole precursors with chloroacetic acid and aromatic aldehydes under acidic conditions, yielding moderate to high purity (e.g., 67% yield for structurally related compounds) . Key spectral features include distinct ¹H-NMR signals for the hydroxyethyl group (δ ~3.6–4.0 ppm) and aromatic protons (δ ~7.2–8.5 ppm), confirmed via LCMS (ESI+) .
Properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-11-10-20-6-8-21(9-7-20)14(13-4-2-1-3-5-13)15-16(24)22-17(25-15)18-12-19-22/h1-5,12,14,23-24H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNWXDQRLFKHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or thiazole rings.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit promising anticancer properties. A study highlighted the synthesis and evaluation of several analogs based on this scaffold, demonstrating significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at the C-5 position can enhance anticancer potency .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10 |
| Compound B | A549 (lung cancer) | 15 |
| Compound C | HeLa (cervical cancer) | 12 |
Anti-inflammatory Effects
The compound's potential as a selective COX-II inhibitor has been explored in various studies. In vitro assays showed that certain derivatives possess anti-inflammatory properties comparable to established drugs like Celecoxib. The anti-inflammatory activity is attributed to the inhibition of prostaglandin synthesis through COX-II pathways .
Table 2: Comparison of Anti-inflammatory Potency
Antimicrobial Properties
The thiazolo[3,2-b][1,2,4]triazole derivatives have also shown antimicrobial activity against both bacterial and fungal strains. Compounds with higher lipophilicity exhibited enhanced antibacterial effects .
Case Study 1: Anticancer Evaluation
A recent investigation assessed the anticancer potential of a series of thiazolo[3,2-b][1,2,4]triazole derivatives against breast cancer cell lines. The study utilized both in vitro and in vivo models to confirm the efficacy and safety profile of these compounds.
Case Study 2: Anti-inflammatory Mechanism
In vivo studies explored the anti-inflammatory effects using animal models of arthritis. The results indicated that treatment with the compound significantly reduced inflammation markers compared to control groups.
Mechanism of Action
The mechanism of action of 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as protein kinases. The compound may inhibit the activity of these enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares the target compound with five analogs:
*Data inferred from structurally related compound 6c .
Key Observations:
- Yield: The target compound and its analog 6c exhibit higher synthetic efficiency (67%) compared to 7b (21%), likely due to stabilizing effects of the hydroxyethylpiperazine group .
- Melting Points: Substituents significantly impact melting behavior. Electron-withdrawing groups (e.g., nitro in 5b) increase rigidity, raising melting points (233–235°C) versus 189–191°C for the target compound .
- Hydrophilicity: The hydroxyethyl group in the target compound enhances water solubility compared to halogenated analogs (e.g., 5b, 7b), which may improve pharmacokinetics .
Spectral and Electronic Properties
- NMR Shifts: The hydroxyethyl group in the target compound produces characteristic signals at δ 3.6–4.0 ppm, absent in analogs like 5b or 7b . Aromatic protons in the target compound resonate at δ 7.2–8.5 ppm, similar to 5b (δ 7.58–8.49) but distinct from 7b’s trifluoromethyl-associated deshielding (δ 8.12–8.49) .
- UV-Vis: Electron-deficient analogs (e.g., 5b) show stronger absorption at 258 nm due to nitro groups, whereas the target compound’s absorption profile remains uncharacterized but likely red-shifted compared to non-conjugated systems .
Biological Activity
The compound 5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol , also known by its CAS number 898366-79-5, is a thiazolo-triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 401.5 g/mol. The structure includes a thiazole ring fused with a triazole moiety, which is known for conferring various biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anticancer properties. The following sections summarize key findings from recent studies.
Anticancer Activity
-
In Vitro Studies :
- In studies involving various cancer cell lines, the compound exhibited significant cytotoxic effects. For instance, it showed promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound's mechanism appears to involve inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, which are critical in regulating programmed cell death .
- A comparative analysis indicated that derivatives of thiazolo-triazole compounds often outperform traditional chemotherapeutics in terms of selectivity and potency. For example, related compounds demonstrated IC50 values as low as 2.32 µg/mL against MCF-7 cells, highlighting the potential for enhanced therapeutic applications .
- Cell Cycle Arrest :
-
Mechanistic Insights :
- The thiazole and triazole components contribute to the compound's ability to interact with various biological targets, including enzymes involved in cancer metabolism. The presence of the piperazine moiety enhances its solubility and bioavailability, making it a viable candidate for further development as an anticancer agent .
Data Table: Summary of Biological Activities
| Biological Activity | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 2.32 | Induction of apoptosis via caspase activation |
| Cytotoxicity | HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |
| Selectivity | Vero Cells | >10 | High selectivity over normal cells |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of related thiazolo-triazole derivatives against several cancer cell lines, including MCF-7 and HepG2. The results indicated that modifications to the piperazine substituent significantly enhanced activity, suggesting that structural optimization could lead to more potent compounds.
Case Study 2: Mechanistic Pathway Analysis
Another investigation focused on the mechanistic pathways activated by these compounds. It was found that treatment led to increased levels of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), thus confirming the role of these compounds in promoting apoptosis in cancer cells .
Q & A
Basic: What synthetic strategies are optimal for constructing the thiazolo-triazole core with piperazine and phenyl substituents?
Answer:
The synthesis of this heterocyclic compound requires multi-step protocols. A typical approach involves:
- Step 1: Condensation of a substituted phenyl ketone (e.g., 1-(4-methoxyphenyl)ethan-1-one) with diethyl oxalate or acetylacetone under alkaline conditions (NaH in toluene) to form pyrazole intermediates .
- Step 2: Cyclization with thiocarbazide or thiosemicarbazide to build the triazole-thiadiazole backbone. Piperazine derivatives (e.g., 2-hydroxyethylpiperazine) are introduced via nucleophilic substitution or Mannich reactions .
- Step 3: Purification via recrystallization (DMF/EtOH mixtures) or column chromatography, followed by validation using -NMR, IR, and elemental analysis .
Advanced: How can molecular docking resolve contradictions between predicted antifungal activity and experimental IC50_{50}50 values?
Answer:
Discrepancies often arise due to differences in target binding site flexibility or solvation effects. To address this:
- Target Selection: Use fungal lanosterol 14α-demethylase (PDB: 3LD6) as a model enzyme, as triazole derivatives are known to inhibit ergosterol biosynthesis .
- Docking Parameters: Employ flexible docking (e.g., AutoDock Vina) to account for side-chain mobility in the enzyme’s heme-binding pocket. Include water molecules and co-crystallized ligands in simulations .
- Validation: Cross-reference docking scores with in vitro antifungal assays (e.g., MIC against Candida albicans) and adjust force fields to improve correlation .
Basic: Which analytical methods reliably confirm the compound’s structural integrity and purity?
Answer:
- -NMR: Identify proton environments (e.g., hydroxyethylpiperazine protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers .
- Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to optimize solubility for in vivo studies without compromising bioactivity?
Answer:
- Structural Modifications: Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol) at the piperazine nitrogen or hydroxyl position. Maintain the thiazole-triazole core, as it is critical for target binding .
- Prodrug Approach: Convert the hydroxyl group to a phosphate ester, which hydrolyzes in vivo to release the active form .
- Formulation: Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance aqueous solubility while preserving stability .
Basic: What in vitro assays are suitable for initial screening of cytotoxic or antimicrobial activity?
Answer:
- Cytotoxicity: Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound. Normalize results against WI-38 fibroblasts to assess selectivity .
- Antifungal: Perform broth microdilution (CLSI M27/M38 guidelines) against Aspergillus fumigatus and Cryptococcus neoformans. Compare MIC values to fluconazole .
Advanced: How to resolve conflicting data between in silico ADMET predictions and experimental pharmacokinetics?
Answer:
- Parameter Adjustment: Refine logP calculations using fragment-based methods (e.g., XLogP3) to better model the compound’s amphiphilic nature .
- Metabolite Profiling: Conduct LC-MS/MS to identify phase I/II metabolites. Adjust docking models to account for active metabolites .
- In Vivo Correlation: Perform PK/PD studies in rodent models, measuring plasma half-life and tissue distribution. Use allometric scaling to bridge in vitro-in vivo gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
